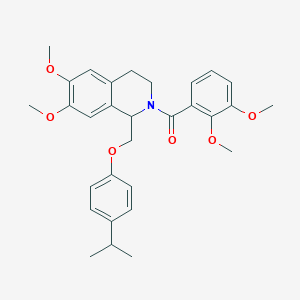
(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C30H35NO6 and its molecular weight is 505.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
The compound (2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , often referred to as a tetrahydroisoquinoline derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a tetrahydroisoquinoline core. Below are key details regarding its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
| InChI Key | WTBUZKRGNQVSDC-UHFFFAOYSA-N |
1. Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. A study focused on the structure-activity relationship (SAR) of isoquinoline compounds revealed that modifications in the molecular structure can enhance their cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various in vitro and in vivo studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This mechanism suggests its utility in treating conditions characterized by chronic inflammation .
3. Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in conditions like Parkinson's disease .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and apoptotic pathways.
- Receptor Modulation : It potentially binds to receptors that regulate cell growth and differentiation, influencing cellular responses.
These interactions could lead to a cascade of biological effects beneficial for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .
- Another investigation into the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in rodent models of arthritis .
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-19(2)20-10-12-22(13-11-20)37-18-25-24-17-28(35-5)27(34-4)16-21(24)14-15-31(25)30(32)23-8-7-9-26(33-3)29(23)36-6/h7-13,16-17,19,25H,14-15,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZODLZBKLOQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














